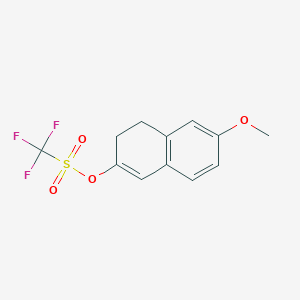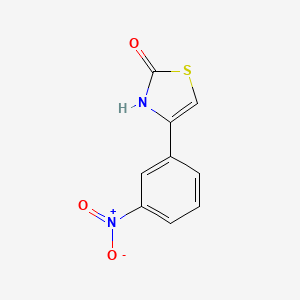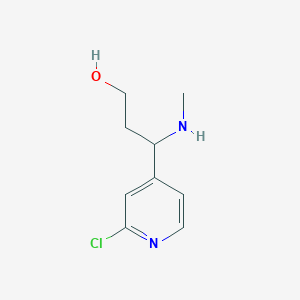
3-(2-Chloropyridin-4-yl)-3-(methylamino)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chloropyridin-4-yl)-3-(methylamino)propan-1-ol is an organic compound that features a pyridine ring substituted with a chlorine atom at the 2-position and a methylamino group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloropyridin-4-yl)-3-(methylamino)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-pyridinecarboxaldehyde with methylamine, followed by reduction and subsequent reaction with a suitable propanol derivative. The reaction conditions typically involve:
-
Step 1: Formation of the imine
- React 2-chloro-4-pyridinecarboxaldehyde with methylamine in the presence of a suitable solvent such as ethanol or methanol.
- Conditions: Room temperature, stirring for several hours.
-
Step 2: Reduction of the imine
- Reduce the imine intermediate using a reducing agent such as sodium borohydride or lithium aluminum hydride.
- Conditions: Low temperature (0-5°C), followed by gradual warming to room temperature.
-
Step 3: Formation of the final product
- React the reduced intermediate with a propanol derivative, such as 3-chloropropanol, in the presence of a base like potassium carbonate.
- Conditions: Reflux for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
3-(2-Chloropyridin-4-yl)-3-(methylamino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
-
Oxidation
- Reagents: Potassium permanganate, chromium trioxide.
- Conditions: Acidic or basic medium, elevated temperature.
-
Reduction
- Reagents: Hydrogen gas with a palladium catalyst, sodium borohydride.
- Conditions: Room temperature, atmospheric pressure.
-
Substitution
- Reagents: Sodium methoxide, potassium tert-butoxide.
- Conditions: Reflux in an appropriate solvent such as dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 3-(2-chloropyridin-4-yl)-3-(methylamino)propan-1-one.
Reduction: Formation of 3-(2-chloropiperidin-4-yl)-3-(methylamino)propan-1-ol.
Substitution: Formation of 3-(2-methoxypyridin-4-yl)-3-(methylamino)propan-1-ol.
科学研究应用
3-(2-Chloropyridin-4-yl)-3-(methylamino)propan-1-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound’s functional groups make it a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used in studies investigating the interaction of pyridine derivatives with biological targets.
Industrial Applications: The compound can be used in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 3-(2-Chloropyridin-4-yl)-3-(methylamino)propan-1-ol involves its interaction with specific molecular targets. The compound’s pyridine ring can interact with enzymes and receptors, modulating their activity. The methylamino group can form hydrogen bonds with biological macromolecules, enhancing binding affinity. The propanol moiety can increase the compound’s solubility and bioavailability.
相似化合物的比较
Similar Compounds
3-(2-Chloropyridin-4-yl)-3-(dimethylamino)propan-1-ol: Similar structure but with a dimethylamino group instead of a methylamino group.
3-(2-Chloropyridin-4-yl)-3-(ethylamino)propan-1-ol: Similar structure but with an ethylamino group instead of a methylamino group.
3-(2-Chloropyridin-4-yl)-3-(propylamino)propan-1-ol: Similar structure but with a propylamino group instead of a methylamino group.
Uniqueness
3-(2-Chloropyridin-4-yl)-3-(methylamino)propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methylamino group enhances its potential as a pharmaceutical intermediate, while the propanol moiety improves its solubility and bioavailability compared to similar compounds.
属性
分子式 |
C9H13ClN2O |
|---|---|
分子量 |
200.66 g/mol |
IUPAC 名称 |
3-(2-chloropyridin-4-yl)-3-(methylamino)propan-1-ol |
InChI |
InChI=1S/C9H13ClN2O/c1-11-8(3-5-13)7-2-4-12-9(10)6-7/h2,4,6,8,11,13H,3,5H2,1H3 |
InChI 键 |
WJKKDRWLPVHJDQ-UHFFFAOYSA-N |
规范 SMILES |
CNC(CCO)C1=CC(=NC=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


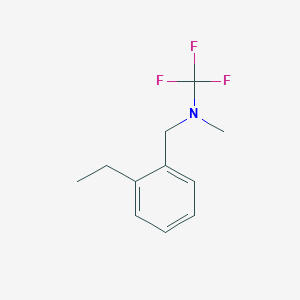

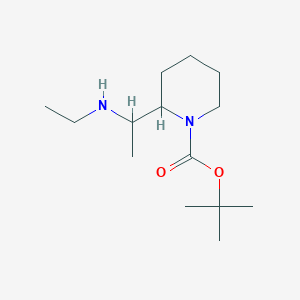
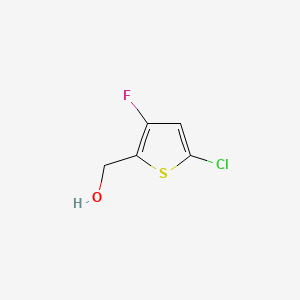
![3-{1-[2-(4-Aminophenyl)ethyl]-3-propylpyrrolidin-3-yl}phenol](/img/structure/B13945648.png)

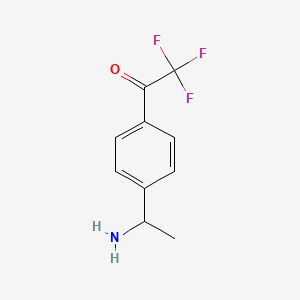
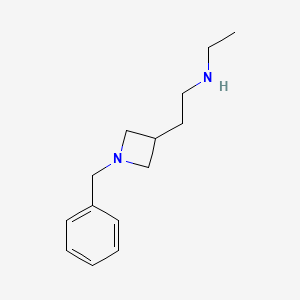
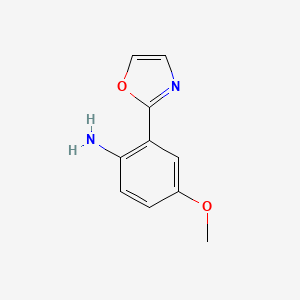
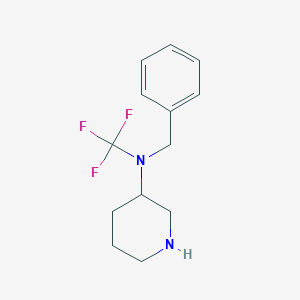
![3-(Piperidin-4-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13945685.png)

